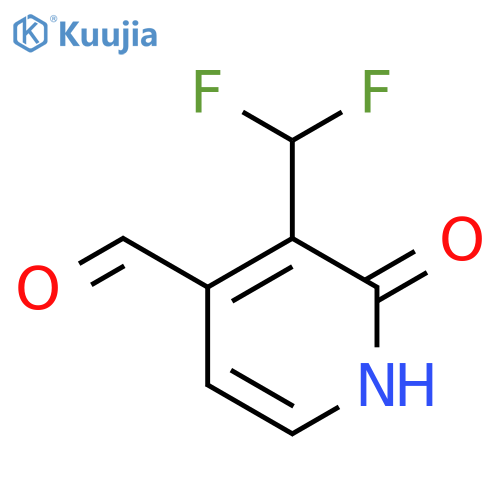

Cas no 1806050-27-0 (3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde)

1806050-27-0 structure

商品名:3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde

CAS番号:1806050-27-0

MF:C7H5F2NO2

メガワット:173.116908788681

CID:4918592

3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde

-

- インチ: 1S/C7H5F2NO2/c8-6(9)5-4(3-11)1-2-10-7(5)12/h1-3,6H,(H,10,12)

- InChIKey: NRACRKLZHURYMF-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(NC=CC=1C=O)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 281

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 46.2

3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024003801-1g |

3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |

1806050-27-0 | 97% | 1g |

$1,730.40 | 2022-04-01 | |

| Alichem | A024003801-250mg |

3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |

1806050-27-0 | 97% | 250mg |

$727.60 | 2022-04-01 | |

| Alichem | A024003801-500mg |

3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |

1806050-27-0 | 97% | 500mg |

$999.60 | 2022-04-01 |

3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1806050-27-0 (3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 57707-64-9(2-azidoacetonitrile)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量